Regioisomeric Differentiation: 5-Oxyacetate vs. 7-Oxyacetate Coumarin Scaffold
The target compound positions the oxyacetate group at C5 of the coumarin ring, whereas the closest regioisomer (methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate) carries the identical ester at C7 . This structural shift alters the electron density and steric environment of the pharmacophore. In the context of LXRβ agonist activity, the 2-oxochromene patent series (US 20090286780) discloses that substitution at the 5-position versus the 7-position critically modulates receptor transactivation potency [1].
| Evidence Dimension | Positional isomerism of oxyacetate substituent |
|---|---|
| Target Compound Data | 5-oxyacetate; molecular weight 354.35; formula C20H18O6 |
| Comparator Or Baseline | Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (Hit2Lead); molecular weight 340; formula C19H16O6 |
| Quantified Difference | Substitution at C5 (target) vs. C7 (comparator); additional methyl group at C7 in target compound adds +14 Da and one carbon unit |
| Conditions | Structural comparison based on vendor chemical databases (Hit2Lead); LXRβ activity inferred from patent SAR analysis |
Why This Matters
Regioisomeric identity directly impacts biological target engagement and must be verified for reproducible experimental outcomes.
- [1] Matsuda T, et al. 2-Oxochromene derivatives. US Patent Application US 20090286780 A1. 2009. View Source
